

A Comprehensive Technical Review of (Z)-5-Decenyl Acetate Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z)-5-Decenyl acetate

Cat. No.: B110231

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

(Z)-5-Decenyl acetate, a significant semiochemical, plays a crucial role in the chemical communication of numerous insect species, primarily as a sex pheromone. This technical guide provides an in-depth review of the existing research on this compound, covering its physicochemical properties, synthesis, biological activity, and the underlying mechanisms of its perception by insects.

Physicochemical and Identification Properties

(Z)-5-Decenyl acetate is a fatty acyl ester with the molecular formula $C_{12}H_{22}O_2$ and a molecular weight of 198.30 g/mol .[\[1\]](#)[\[2\]](#) Its structural and chemical properties are summarized in the tables below.

Identifier	Value	Source
IUPAC Name	[(Z)-dec-5-enyl] acetate	[2]
CAS Number	67446-07-5	[3]
Molecular Formula	C ₁₂ H ₂₂ O ₂	[3]
Molecular Weight	198.305 g/mol	[3]
Canonical SMILES	CCCCC=CCCCCOC(=O)C	[3]
InChIKey	VTUFOIHYMMMNOM-SREVYHEPSA-N	[2]

Table 1: Chemical Identifiers for **(Z)-5-Decenyl Acetate**

Property	Value	Conditions	Source
Boiling Point	210.5 °C	760 mmHg	[3]
Density	0.886 g/cm ³	20 °C	[3]
Flash Point	62.2 °C	[3]	
Vapor Pressure	0.192 mmHg	25 °C	[3]
Refractive Index	1.4425	20 °C	[3]
logP	3.46620	[3]	
Storage Temperature	2-8°C	[3]	

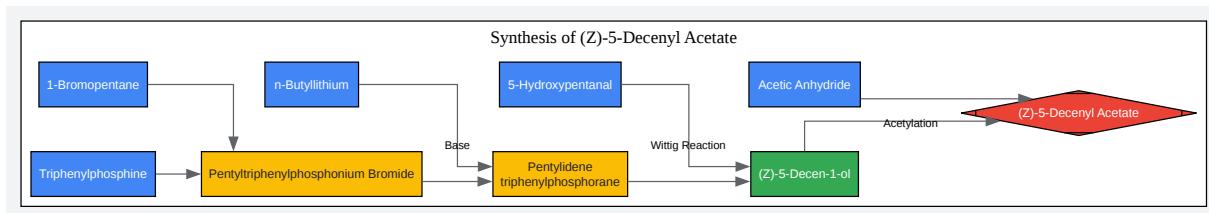
Table 2: Physicochemical Properties of **(Z)-5-Decenyl Acetate**

Synthesis of **(Z)-5-Decenyl Acetate**

The stereoselective synthesis of **(Z)-5-decenyl acetate** is most commonly achieved through a Wittig reaction, which allows for the formation of the **(Z)**-alkene bond with high selectivity.[\[4\]](#)

Experimental Protocol: Stereoselective Wittig Reaction

This protocol outlines a general procedure for the synthesis of (Z)-alkenyl acetates, which can be adapted for **(Z)-5-decenyl acetate**.


Materials:

- Triphenylphosphine
- An appropriate alkyl bromide (e.g., 1-bromopentane to form the pentylphosphonium salt)
- A suitable base (e.g., n-butyllithium, sodium hydride, or sodium amide)
- An appropriate aldehyde (e.g., 5-hydroxypentanal or a protected derivative)
- Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
- Acetic anhydride
- Pyridine or another suitable base for acetylation
- Standard laboratory glassware and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography column)

Procedure:

- Preparation of the Phosphonium Salt:
 - Dissolve triphenylphosphine in a suitable solvent.
 - Add the alkyl bromide and reflux the mixture to form the corresponding triphenylphosphonium bromide salt.
 - Isolate the salt by filtration and dry it under vacuum.
- Generation of the Ylide:
 - Suspend the phosphonium salt in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen).
 - Cool the suspension to a low temperature (e.g., -78 °C or 0 °C).

- Slowly add a strong base (e.g., n-butyllithium) to deprotonate the phosphonium salt and form the ylide. The formation of the ylide is often indicated by a color change.
- Wittig Reaction:
 - To the ylide solution, slowly add the aldehyde dissolved in the same anhydrous solvent.
 - Allow the reaction to stir at a low temperature and then warm to room temperature.
 - The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification of the Alcohol:
 - Quench the reaction with a saturated aqueous solution of ammonium chloride.
 - Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
 - Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure.
 - Purify the resulting (Z)-5-decen-1-ol by column chromatography.
- Acetylation:
 - Dissolve the purified (Z)-5-decen-1-ol in a suitable solvent (e.g., dichloromethane or pyridine).
 - Add acetic anhydride and a catalytic amount of a base (if not using pyridine as the solvent).
 - Stir the reaction at room temperature until completion (monitored by TLC).
 - Work up the reaction by washing with aqueous solutions to remove excess reagents.
 - Purify the final product, **(Z)-5-decenyI acetate**, by column chromatography.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **(Z)-5-Decenyl Acetate** via Wittig reaction.

Biological Activity and Behavioral Response

(Z)-5-Decenyl acetate is a key sex pheromone component for several species of Lepidoptera, including the turnip moth, *Agrotis segetum*. It elicits strong behavioral responses in male moths, guiding them towards a potential mate.

Experimental Protocols for Biological Activity Assessment

1. Electroantennography (EAG)

EAG is used to measure the overall electrical response of an insect's antenna to a volatile compound.[5][6][7]

Materials:

- Live male moths
- **(Z)-5-Decenyl acetate**
- Solvent (e.g., hexane or paraffin oil)
- Micropipettes

- Silver/silver chloride electrodes
- Saline solution
- Amplifier and data acquisition system

Procedure:

- Prepare a series of dilutions of **(Z)-5-decenyl acetate** in the chosen solvent.
- Anesthetize a male moth and excise an antenna.
- Mount the antenna between two electrodes filled with saline solution.
- Deliver a puff of air carrying the diluted pheromone over the antenna.
- Record the resulting electrical potential change (EAG response).
- A dose-response curve can be generated by plotting the EAG amplitude against the pheromone concentration.[\[5\]](#)

2. Single Sensillum Recording (SSR)

SSR allows for the measurement of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum.[\[1\]](#)[\[8\]](#)

Materials:

- Live, immobilized male moths
- Tungsten or glass microelectrodes
- Micromanipulator
- Amplifier and data acquisition system
- Stimulus delivery system

Procedure:

- Immobilize a male moth.
- Insert a reference electrode into the insect's body (e.g., an eye).
- Using a micromanipulator, carefully insert the recording electrode into the base of a single olfactory sensillum on the antenna.
- Deliver a puff of air containing **(Z)-5-decenyl acetate** over the antenna.
- Record the firing rate of the OSN.

3. Wind Tunnel Bioassay

Wind tunnel assays are used to observe and quantify the behavioral responses of moths to a pheromone plume in a controlled environment.[\[9\]](#)[\[10\]](#)

Materials:

- Wind tunnel
- Pheromone dispenser (e.g., filter paper or rubber septum)
- Live male moths
- Video recording equipment

Procedure:

- Load a dispenser with a known amount of **(Z)-5-decenyl acetate**.
- Place the dispenser at the upwind end of the wind tunnel.
- Release a male moth at the downwind end of the tunnel.
- Record the moth's flight behavior, noting behaviors such as taking flight, upwind flight, zigzagging flight, and landing at the source.[\[9\]](#)

4. Field Trapping Experiments

Field trapping studies are conducted to evaluate the attractiveness of **(Z)-5-decenyl acetate** under natural conditions.[11][12]

Materials:

- Pheromone traps
- Lures containing **(Z)-5-decenyl acetate**
- Control lures (solvent only)

Procedure:

- Deploy traps baited with pheromone lures and control lures in the field.
- Arrange the traps in a randomized block design to minimize positional effects.[13]
- Monitor the traps regularly and count the number of captured male moths.
- The data can be used to determine the optimal trap design, lure dosage, and trapping density.[11][13]

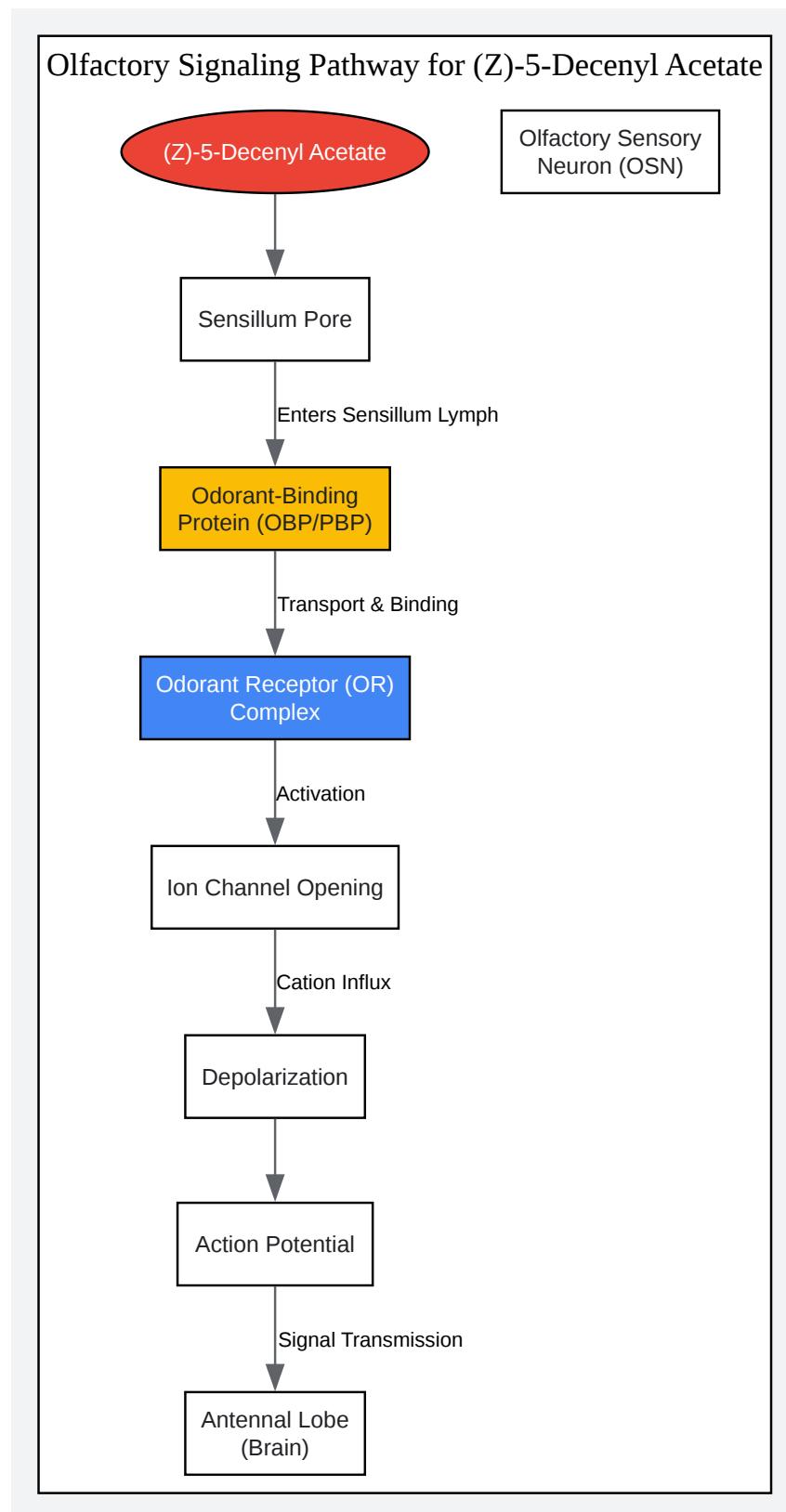

Insect Species	Assay Type	Response	Source
Agrotis segetum	Single Sensillum Recording	Specific receptor response	
Euxoa tritici	Field Trapping	Dose-dependent attraction	
Lepidoptera (general)	Electroantennography	Antennal depolarization	[5]
Lepidoptera (general)	Wind Tunnel	Upwind flight, landing	[9]

Table 3: Summary of Biological Activity of **(Z)-5-Decenyl Acetate**

Olfactory Signaling Pathway

The detection of **(Z)-5-decenyl acetate** by an insect's olfactory system involves a series of molecular events that transduce the chemical signal into an electrical signal in the brain.

- Pheromone Binding: Molecules of **(Z)-5-decenyl acetate** enter the sensillum lymph through pores in the cuticle of the antenna.[14]
- Transport: In the sensillum lymph, the hydrophobic pheromone molecule is bound by an Odorant-Binding Protein (OBP), specifically a Pheromone-Binding Protein (PBP).[15][16][17]
- Receptor Activation: The PBP transports the pheromone to an Odorant Receptor (OR) located on the dendritic membrane of an Olfactory Sensory Neuron (OSN).[18][19] The binding of the pheromone to the OR is a highly specific interaction.
- Signal Transduction: The activation of the OR, which is a ligand-gated ion channel, leads to the influx of cations and depolarization of the OSN membrane.[14][20] This generates an action potential.
- Signal Transmission: The action potential travels along the axon of the OSN to the antennal lobe of the insect's brain, where the information is processed.[18]

[Click to download full resolution via product page](#)

Caption: Insect olfactory signaling pathway for pheromone detection.

Analytical Chemistry

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of **(Z)-5-decenyl acetate**.

Experimental Protocol: GC-MS Analysis

This protocol provides a general method for the analysis of **(Z)-5-decenyl acetate**.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- A non-polar capillary column (e.g., DB-5ms or HP-5ms)

Procedure:

- Sample Preparation: Dissolve the sample containing **(Z)-5-decenyl acetate** in a suitable solvent (e.g., hexane).
- Injection: Inject a small volume of the sample into the GC.
- GC Separation: Use a temperature program to separate the components of the sample. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold for a period.
- MS Detection: As the components elute from the GC column, they are ionized (typically by electron ionization) and their mass-to-charge ratio is measured by the mass spectrometer.
- Data Analysis: The retention time and the mass spectrum of the peak corresponding to **(Z)-5-decenyl acetate** are compared to those of a known standard for identification and quantification.

Technique	Observed Data	Source
¹ H NMR	Data available from spectral databases.	[2]
¹³ C NMR	Data available from spectral databases.	[2][21]
Mass Spec.	m/z top peak at 43.	

Table 4: Spectroscopic Data for **(Z)-5-Decenyl Acetate**

Conclusion

(Z)-5-Decenyl acetate is a well-studied insect sex pheromone with significant potential for use in pest management strategies. This guide has summarized the key research findings related to its chemical properties, synthesis, biological activity, and mechanism of action. The detailed experimental protocols provided herein serve as a valuable resource for researchers and professionals in the fields of chemical ecology, entomology, and drug development. Further research into the specific receptors and neural pathways involved in its perception will continue to enhance our understanding of insect chemical communication and may lead to the development of more effective and environmentally benign pest control methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. (Z)-5-Decenyl acetate | C12H22O2 | CID 5363513 - PubChem pubchem.ncbi.nlm.nih.gov
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]
- 7. [Electroantennography - Wikipedia](https://en.wikipedia.org/wiki/Electroantennography) [en.wikipedia.org]
- 8. [Single sensillum recording - Wikipedia](https://en.wikipedia.org/wiki/Single_sensillum_recording) [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. entomoljournal.com [entomoljournal.com]
- 14. [Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals](https://PMC.ncbi.nlm.nih.gov) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [Odorant Receptors and Odorant-Binding Proteins as Insect Pest Control Targets: A Comparative Analysis](https://PMC.ncbi.nlm.nih.gov) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Odorant-binding protein - Wikipedia](https://en.wikipedia.org/wiki/Odorant-binding_protein) [en.wikipedia.org]
- 18. [Access to the odor world: olfactory receptors and their role for signal transduction in insects](https://PMC.ncbi.nlm.nih.gov) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [Insect Pheromone Receptors - Key Elements in Sensing Intraspecific Chemical Signals](https://PubMed.ncbi.nlm.nih.gov) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Odorant and Pheromone Receptors in Insects](https://PMC.ncbi.nlm.nih.gov) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [Human Metabolome Database: ¹³C NMR Spectrum \(1D, 15.09 MHz, CDCl₃, experimental\) \(HMDB0031528\)](https://hmdb.ca) [hmdb.ca]
- To cite this document: BenchChem. [A Comprehensive Technical Review of (Z)-5-Decenyl Acetate Research]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b110231#literature-review-of-z-5-decenyl-acetate-research\]](https://www.benchchem.com/product/b110231#literature-review-of-z-5-decenyl-acetate-research)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com